molecular formula C8H10N2O2S B2668084 N-[4-(Methoxymethyl)-1,3-thiazol-2-yl]prop-2-enamide CAS No. 2179723-58-9

N-[4-(Methoxymethyl)-1,3-thiazol-2-yl]prop-2-enamide

Cat. No. B2668084
CAS RN: 2179723-58-9
M. Wt: 198.24
InChI Key: SJQXXYVYDGRHTH-UHFFFAOYSA-N
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Description

N-[4-(Methoxymethyl)-1,3-thiazol-2-yl]prop-2-enamide, also known as MTMP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in biomedical research. MTMP is a thiazole derivative that has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied extensively.

Mechanism of Action

The mechanism of action of N-[4-(Methoxymethyl)-1,3-thiazol-2-yl]prop-2-enamide is not fully understood. It is believed to act by inhibiting the activity of certain enzymes, such as topoisomerase and histone deacetylase, which are involved in DNA replication and gene expression. N-[4-(Methoxymethyl)-1,3-thiazol-2-yl]prop-2-enamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-[4-(Methoxymethyl)-1,3-thiazol-2-yl]prop-2-enamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, as well as to induce apoptosis in these cells. N-[4-(Methoxymethyl)-1,3-thiazol-2-yl]prop-2-enamide has also been shown to inhibit the production of inflammatory cytokines, which may make it useful as an anti-inflammatory agent. Additionally, N-[4-(Methoxymethyl)-1,3-thiazol-2-yl]prop-2-enamide has been shown to have antimicrobial properties, inhibiting the growth of bacteria and fungi.

Advantages and Limitations for Lab Experiments

N-[4-(Methoxymethyl)-1,3-thiazol-2-yl]prop-2-enamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized using various methods. It has been extensively studied for its potential applications in biomedical research, making it a well-characterized compound. However, N-[4-(Methoxymethyl)-1,3-thiazol-2-yl]prop-2-enamide also has limitations for lab experiments. Its mechanism of action is not fully understood, making it difficult to predict its effects in different experimental systems. Additionally, N-[4-(Methoxymethyl)-1,3-thiazol-2-yl]prop-2-enamide has not been extensively studied in vivo, making it unclear whether its effects observed in vitro will translate to animal models or humans.

Future Directions

There are several future directions for research on N-[4-(Methoxymethyl)-1,3-thiazol-2-yl]prop-2-enamide. One area of interest is the development of N-[4-(Methoxymethyl)-1,3-thiazol-2-yl]prop-2-enamide as a potential anticancer agent. Further studies are needed to determine the optimal dosage and administration of N-[4-(Methoxymethyl)-1,3-thiazol-2-yl]prop-2-enamide for cancer treatment, as well as its efficacy and safety in animal models and humans. Additionally, further studies are needed to determine the mechanism of action of N-[4-(Methoxymethyl)-1,3-thiazol-2-yl]prop-2-enamide and its effects on different types of cancer cells. Another area of interest is the development of N-[4-(Methoxymethyl)-1,3-thiazol-2-yl]prop-2-enamide as an anti-inflammatory agent. Further studies are needed to determine the optimal dosage and administration of N-[4-(Methoxymethyl)-1,3-thiazol-2-yl]prop-2-enamide for anti-inflammatory treatment, as well as its efficacy and safety in animal models and humans. Finally, further studies are needed to determine the antimicrobial properties of N-[4-(Methoxymethyl)-1,3-thiazol-2-yl]prop-2-enamide and its potential applications in the treatment of bacterial and fungal infections.
Conclusion
In conclusion, N-[4-(Methoxymethyl)-1,3-thiazol-2-yl]prop-2-enamide is a synthetic compound that has potential applications in biomedical research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of research have been discussed in this paper. N-[4-(Methoxymethyl)-1,3-thiazol-2-yl]prop-2-enamide has been shown to have antitumor, anti-inflammatory, and antimicrobial properties, making it a promising compound for further research.

Synthesis Methods

N-[4-(Methoxymethyl)-1,3-thiazol-2-yl]prop-2-enamide can be synthesized using different methods, including the reaction of 2-chloroacetaldehyde with 2-aminothiazole, followed by the reaction of the resulting product with acryloyl chloride. Another method involves the reaction of 2-hydroxyethylthiocyanate with 2-aminothiazole, followed by the reaction of the resulting product with acryloyl chloride. These methods result in the formation of N-[4-(Methoxymethyl)-1,3-thiazol-2-yl]prop-2-enamide as a white crystalline solid.

Scientific Research Applications

N-[4-(Methoxymethyl)-1,3-thiazol-2-yl]prop-2-enamide has been extensively studied for its potential applications in biomedical research. It has been shown to have antitumor properties, inhibiting the growth and proliferation of cancer cells. N-[4-(Methoxymethyl)-1,3-thiazol-2-yl]prop-2-enamide has also been studied for its potential use as an anti-inflammatory agent, as it can inhibit the production of inflammatory cytokines. Additionally, N-[4-(Methoxymethyl)-1,3-thiazol-2-yl]prop-2-enamide has been shown to have antimicrobial properties, inhibiting the growth of bacteria and fungi.

properties

IUPAC Name

N-[4-(methoxymethyl)-1,3-thiazol-2-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c1-3-7(11)10-8-9-6(4-12-2)5-13-8/h3,5H,1,4H2,2H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJQXXYVYDGRHTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CSC(=N1)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(Methoxymethyl)-1,3-thiazol-2-yl]prop-2-enamide

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